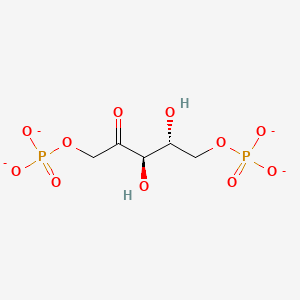

D-ribulose 1,5-bisphosphate(4-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.

Applications De Recherche Scientifique

Role in Photosynthesis

1.1 Carbon Fixation

RuBP is crucial for carbon fixation in photosynthetic organisms. It reacts with carbon dioxide to form 3-phosphoglycerate, a three-carbon compound that serves as a precursor for glucose and other carbohydrates. This reaction is fundamental to the Calvin cycle, which sustains plant growth and energy production.

1.2 Enzymatic Activity of Rubisco

Rubisco catalyzes the reaction between RuBP and carbon dioxide, making it one of the most abundant enzymes on Earth. The efficiency of Rubisco directly impacts photosynthetic productivity and, consequently, agricultural yield. Research indicates that enhancing Rubisco's affinity for RuBP could improve crop resilience and productivity under changing climate conditions .

Biochemical Studies

2.1 Mechanistic Insights

Studies have elucidated the mechanisms by which RuBP interacts with Rubisco and other enzymes involved in the Calvin cycle. For instance, investigations into the enzyme's structure have revealed how RuBP binds to Rubisco and how this binding is influenced by environmental factors such as light and temperature .

2.2 Regulation of RuBP Levels

The regulation of RuBP levels is critical for maintaining photosynthetic efficiency. Enzymes such as phosphoribulokinase (PRK) play a significant role in regenerating RuBP from ribulose 5-phosphate, thus ensuring a continuous supply for carbon fixation . Understanding these regulatory mechanisms can aid in developing strategies to optimize photosynthesis in crops.

Biotechnological Applications

3.1 Genetic Engineering

The genetic modification of plants to enhance RuBP regeneration or Rubisco efficiency has been a focus of research aimed at increasing crop yields. By manipulating genes associated with these pathways, scientists aim to create plants that can better utilize carbon dioxide and improve overall biomass production .

3.2 Synthetic Biology

In synthetic biology, RuBP serves as a model compound for engineering metabolic pathways that can convert CO2 into useful products, such as biofuels or biodegradable plastics. The ability to manipulate RuBP metabolism could lead to innovative solutions for carbon capture and utilization .

Case Studies

Propriétés

Formule moléculaire |

C5H8O11P2-4 |

|---|---|

Poids moléculaire |

306.06 g/mol |

Nom IUPAC |

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1 |

Clé InChI |

YAHZABJORDUQGO-NQXXGFSBSA-J |

SMILES isomérique |

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |

SMILES canonique |

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.